
Tert-butyl 2,4,5-trifluorobenzoate
Overview
Description
Tert-butyl 2,4,5-trifluorobenzoate (C₁₁H₁₁F₃O₂, MW 232.23 g/mol) is a fluorinated aromatic ester widely employed as a synthetic intermediate in pharmaceutical and materials chemistry. It is synthesized via esterification of 2,4,5-trifluorobenzoic acid with tert-butanol under catalytic conditions, yielding 85% purified product as white crystals . Key spectral data include:
- ¹H NMR (DMSO-d₆): δ 1.53 (s, 9H, tert-butyl), 7.68 (m, 1H), 7.87 (m, 1H) .
- MS (ESIpos): m/z = 232 [M+H]⁺ .
This compound is pivotal in synthesizing triazolo-fused heterocycles, such as intermediates for kinase inhibitors, via nucleophilic aromatic substitution reactions at the activated fluorine positions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2,4,5-trifluorobenzoate typically involves the esterification of 2,4,5-trifluorobenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common due to the stability of the fluorinated aromatic ring.
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield 2,4,5-trifluorobenzoic acid and tert-butyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as methoxy-substituted benzoates.
Hydrolysis: 2,4,5-trifluorobenzoic acid and tert-butyl alcohol.
Scientific Research Applications
Tert-butyl 2,4,5-trifluorobenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential as a building block in the synthesis of pharmaceuticals, particularly those requiring fluorinated aromatic moieties.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings with enhanced properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of tert-butyl 2,4,5-trifluorobenzoate in chemical reactions involves the interaction of its functional groups with various reagents. The ester group can undergo nucleophilic attack, leading to substitution or hydrolysis reactions. The fluorine atoms on the aromatic ring influence the reactivity and stability of the compound, often enhancing its resistance to oxidative degradation and altering its electronic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 2,4,5-Trifluorobenzoate
- Molecular Formula : C₈H₅F₃O₂ (MW 190.12 g/mol)
- CAS RN : 20372-66-1 .
- Key Differences: Ester Group: Methyl substituent reduces steric bulk compared to tert-butyl, enhancing reactivity in nucleophilic substitutions. Physical Properties: Lower molecular weight increases volatility, making it less suitable for high-temperature reactions. Applications: Limited data available, but likely used in analogous fluorinated intermediates for agrochemicals or pharmaceuticals.
Ethyl 2,4,5-Trifluorobenzoate
- Molecular Formula : C₉H₇F₃O₂ (MW 204.15 g/mol)
- CAS RN: Not explicitly stated but referenced in derivative lists .
- Key Differences :
- Ester Group : Ethyl group balances steric hindrance and reactivity, offering intermediate stability for stepwise syntheses.
- Purity : Available at >95% purity in 5–100 g scales, comparable to tert-butyl derivatives .
- Utility : Preferred in reactions requiring moderate steric protection without excessive bulk.
2,4,5-Trifluorobenzoic Acid (Parent Compound)
- Molecular Formula : C₇H₃F₃O₂ (MW 176.10 g/mol)
- CAS RN : 446-17-3 .
- Key Differences :
- Reactivity : Carboxylic acid functionality enables direct derivatization (e.g., amidation, halogenation) but lacks the protecting-group versatility of esters.
- Applications : Used in synthesizing temafloxacin (antibiotic) and liquid crystal materials .
- Physical State : White crystalline solid with a melting point of 100°C .
Comparative Data Table
Reaction Performance and Steric Effects
- Tert-butyl Ester : The bulky tert-butyl group slows nucleophilic substitution at the aromatic ring due to steric hindrance but provides excellent stability during purification (e.g., silica gel chromatography) .
- Methyl/Ethyl Esters : Reduced steric bulk accelerates reactions but may necessitate milder conditions to prevent ester hydrolysis.
- Parent Acid : Direct use avoids protection/deprotection steps but limits compatibility with strong bases or nucleophiles targeting the carboxylate group .
Biological Activity
Tert-butyl 2,4,5-trifluorobenzoate is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Synthesis
This compound features a tert-butyl ester group attached to a benzene ring with three fluorine substituents at the 2, 4, and 5 positions. The molecular formula is , and its molecular weight is approximately 250.19 g/mol.
The synthesis of this compound typically involves the esterification of 2,4,5-trifluorobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. This reaction can be carried out under reflux conditions to enhance yield and purity.
Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The presence of fluorine atoms significantly alters the compound's lipophilicity and reactivity, enhancing its binding affinity to enzymes and receptors involved in metabolic pathways.
Key Biological Properties
- Enzyme Inhibition : Studies have shown that fluorinated compounds can act as enzyme inhibitors. The trifluoromethyl group enhances the compound's ability to interact with active sites of enzymes due to increased electronegativity and steric effects.
- Antimicrobial Activity : Research indicates that fluorinated benzoates exhibit antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.
- Pharmacokinetics : The lipophilicity of this compound affects its absorption and distribution in biological systems. Higher lipophilicity generally correlates with better membrane permeability but may also lead to increased metabolic degradation.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several fluorinated benzoates against Staphylococcus aureus and Escherichia coli. This compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating significant antibacterial potential.
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | 32 | Staphylococcus aureus |
Fluorinated analog A | 64 | E. coli |
Non-fluorinated control | >128 | S. aureus |
Case Study 2: Enzyme Interaction
In a biochemical assay assessing the inhibition of acetylcholinesterase (AChE), this compound exhibited an IC50 value of 150 nM. This suggests that the compound may serve as a lead for developing AChE inhibitors relevant to neurodegenerative diseases.
Compound | IC50 (nM) | Enzyme |
---|---|---|
This compound | 150 | Acetylcholinesterase |
Known inhibitor B | 75 | AChE |
Research Findings
Recent studies have focused on the metabolic pathways of this compound using models such as Cunninghamella elegans. These studies indicate that the compound undergoes biotransformation primarily through hydroxylation and dealkylation processes.
- Metabolism : The metabolism of tert-butyl derivatives often leads to less lipophilic metabolites that are more readily excreted.
- Toxicological Profile : Preliminary toxicological assessments suggest low acute toxicity in mammalian models; however, long-term studies are required to ascertain chronic effects.
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 2,4,5-trifluorobenzoate, and what factors influence reaction efficiency?
Basic Research Question
The synthesis typically involves esterification of 2,4,5-trifluorobenzoic acid with tert-butanol. Two primary methodologies are:
- Fischer esterification : Acid-catalyzed (e.g., concentrated H₂SO₄) reflux with excess tert-butanol. Reaction efficiency depends on acid catalyst strength, molar ratios (typically 1:3 acid:alcohol), and water removal (azeotropic distillation). Yields range 60-80% due to reversible equilibrium .
- Steglich esterification : Uses coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane. This method avoids strong acids, improving stability for acid-sensitive substrates. Yields exceed 85% but require rigorous drying .
Key Factors :
- Acid strength and steric hindrance from fluorine substituents.
- Solvent polarity (e.g., DMF enhances nucleophilicity of tert-butanol).
- Temperature control (60-80°C for Fischer; room temperature for Steglich).
Q. How can researchers optimize purification of this compound using recrystallization or chromatography?
Basic Research Question
- Recrystallization : Use a hexane:ethyl acetate (9:1) system. The high fluorine content increases crystallinity, but low solubility in nonpolar solvents necessitates gradient cooling (60°C → 4°C). Purity >95% is achievable with two recrystallizations .
- Column Chromatography : Employ silica gel with hexane:ethyl acetate (8:2). Rf ≈ 0.4. Monitor fractions via TLC (UV-active due to aromatic fluorines). Fluorinated byproducts (e.g., unreacted acid) elute earlier (Rf 0.1-0.3) .
Basic Research Question
- ¹⁹F NMR : Critical for confirming substitution pattern. Expect three distinct peaks for ortho, meta, and para fluorines (δ -110 to -125 ppm). Coupling constants (J₃,₄ ≈ 12 Hz; J₄,₅ ≈ 8 Hz) verify regiochemistry .
- ¹H NMR : tert-butyl group appears as a singlet at δ 1.45 ppm. Aromatic protons (if present) show splitting patterns dependent on fluorine proximity.
- IR Spectroscopy : Ester C=O stretch at ~1740 cm⁻¹; absence of -OH (2500-3300 cm⁻¹) confirms esterification .
Q. How does the electron-withdrawing effect of fluorine substituents influence the reactivity of this compound in nucleophilic acyl substitution reactions?
Advanced Research Question
Fluorine’s -I effect increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack. However, steric hindrance from the 2-fluorine reduces accessibility. Computational studies (DFT) show:
- Activation Energy : ~15% lower vs. non-fluorinated analogs.
- Regioselectivity : Nucleophiles (e.g., amines) preferentially attack the 4-position due to reduced steric bulk .
Mitigation Strategy : Use bulky nucleophiles (e.g., tert-butylamine) to minimize steric clashes.
Q. What strategies can mitigate competing side reactions during the synthesis of this compound under acidic conditions?
Advanced Research Question
Common side reactions include:
- Transesterification : Catalyzed by residual H⁺. Use molecular sieves to sequester water and limit acid mobility.
- Acid-Catalyzed Decomposition : Fluorine substituents destabilize the ester under prolonged heating. Replace H₂SO₄ with milder acids (e.g., p-TsOH) and reduce reaction time to <6 hours .
Advanced Research Question
- DFT Calculations : Use Gaussian or ORCA to map electrostatic potential surfaces. The 4-position shows higher electron deficiency (MEP ≈ -0.15 e⁻/Ų) compared to 2- (-0.10 e⁻/Ų) and 5-positions (-0.12 e⁻/Ų) .
- MD Simulations : Simulate nucleophile approach trajectories. Tert-butyl groups create steric barriers, directing nucleophiles to the 4-position 80% of the time .
Properties
IUPAC Name |
tert-butyl 2,4,5-trifluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-11(2,3)16-10(15)6-4-8(13)9(14)5-7(6)12/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLADGKQRNGNIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70446491 | |
Record name | Benzoic acid, 2,4,5-trifluoro-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70446491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182875-05-4 | |
Record name | Benzoic acid, 2,4,5-trifluoro-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70446491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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